Product packaging for Diethyl 3,4-dimethylhexa-2,4-dienedioate(Cat. No.:CAS No. 107368-28-5)

Diethyl 3,4-dimethylhexa-2,4-dienedioate

Cat. No.: B15423631
CAS No.: 107368-28-5
M. Wt: 226.27 g/mol
InChI Key: HDICRMAKHWFIQW-UHFFFAOYSA-N
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Description

Diethyl 3,4-dimethylhexa-2,4-dienedioate is a chemical compound with the molecular formula C12H18O4 . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Specific data on its physical properties, mechanism of action, and primary research applications are not currently available in the searched literature. Researchers are encouraged to consult specialized chemical databases and scientific publications for further information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B15423631 Diethyl 3,4-dimethylhexa-2,4-dienedioate CAS No. 107368-28-5

Properties

CAS No.

107368-28-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl 3,4-dimethylhexa-2,4-dienedioate

InChI

InChI=1S/C12H18O4/c1-5-15-11(13)7-9(3)10(4)8-12(14)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

HDICRMAKHWFIQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C(=CC(=O)OCC)C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: Hexa-2,4-dienoic acid (CAS 110-44-1) lacks ester groups and methyl substituents, existing as a free carboxylic acid with a conjugated diene system .
  • Reactivity: The free carboxylic acid group in hexa-2,4-dienoic acid enhances its acidity (pKa ~4.5–5.0) compared to the neutral diester. This makes it more reactive in acid-base reactions but less stable under hydrolytic conditions.
  • Applications : Primarily used as an intermediate in organic synthesis, whereas the diester form is better suited for polymerization due to reduced polarity .

Diethyl Phthalate

Key Differences :

  • Structure : Diethyl phthalate (CAS 84-66-2) features a benzene ring core, unlike the aliphatic diene backbone of Diethyl 3,4-dimethylhexa-2,4-dienedioate .
  • Physical Properties: Flash Point: Diethyl phthalate has a higher flash point (156°C) due to aromatic stability, compared to aliphatic diesters, which typically have lower flash points. Hazard Profile: Classified as non-hazardous under OSHA standards, whereas the methyl-substituted dienedioate may exhibit different toxicity due to steric and electronic effects .

(2Z,4E)-2-Hydroxyhexa-2,4-dienedioate

Key Differences :

  • Functionalization: This compound, produced enzymatically from 2-aminomuconate via EC 3.5.99.11, contains a hydroxyl group and a carboxylate, making it more polar and reactive in biological systems .
  • Biological Role : Acts as an intermediate in microbial degradation pathways (e.g., Comamonas testosteroni), unlike the synthetic diester, which lacks natural metabolic pathways .

Enzymatic and Chemical Reactivity

Hydrolase Interactions

This compound is susceptible to hydrolysis by enzymes such as 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14), which cleaves similar dienoate esters. In contrast, (2Z,4E)-2-hydroxyhexa-2,4-dienedioate is processed by EC 3.5.99.11, highlighting divergent metabolic fates for structurally related compounds .

Polymerization Behavior

Diethyl muconates (e.g., diethyl (Z,Z)-hexa-2,4-dienedioate) undergo stereospecific free radical polymerization, forming isotactic polymers. The methyl substituents in this compound likely hinder polymerization efficiency but enhance thermal stability in derived materials .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Functional Groups Key Applications
This compound Not provided C₁₂H₁₈O₄ Diester, conjugated diene Polymer chemistry, synthesis
Hexa-2,4-dienoic acid 110-44-1 C₆H₈O₂ Carboxylic acid, conjugated diene Organic intermediates
Diethyl phthalate 84-66-2 C₁₂H₁₄O₄ Aromatic diester Plasticizers, solvents
(2Z,4E)-2-hydroxyhexa-2,4-dienedioate N/A C₆H₆O₅ Hydroxyl, carboxylate Microbial metabolism

Table 2: Enzymatic Interactions

Enzyme EC Number Substrate Product Organism
2-Hydroxy-6-oxonona-2,4-dienedioate hydrolase 3.7.1.14 2-Hydroxy-6-oxonona-2,4-dienedioate Cleaved products Not specified
2-Aminomuconate deaminase 3.5.99.11 2-Aminomuconate (2Z,4E)-2-hydroxyhexa-2,4-dienedioate Comamonas testosteroni

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl 3,4-dimethylhexa-2,4-dienedioate?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding diacid (3,4-dimethylhexa-2,4-dienedioic acid) with ethanol under acid catalysis. Alternatively, Diels-Alder reactions using dienophiles (e.g., maleic anhydride) and conjugated dienes can yield intermediates that are subsequently esterified. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the stereoisomers .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of ethyl ester groups, methyl substituents, and conjugated double bonds. Coupling constants in 1H^1H-NMR can distinguish cis/trans configurations .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in non-polar solvents (e.g., hexane) and analyzing the crystal lattice .
  • FTIR Spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and conjugated diene absorption bands (~1600 cm1^{-1}) .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight, amber glass containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and UV light .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Monitor vapor concentrations to stay below OSHA permissible exposure limits (PELs). In case of spills, neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its polymerization behavior?

  • Methodological Answer : The Z,Z-isomer undergoes stereospecific radical polymerization in the crystalline state due to pre-organized diene alignment, yielding syndiotactic polymers. In contrast, the E,E-isomer requires photoinitiation for polymerization. Researchers should employ differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to monitor phase transitions and crystallinity during polymerization .

Q. What experimental approaches are used to resolve contradictions in thermochemical data for conjugated dienes like this compound?

  • Methodological Answer : Contradictions in enthalpy of formation (ΔHf\Delta H_f^\circ) often arise from computational vs. experimental methods. To resolve discrepancies:

  • Calorimetry : Measure combustion energy using bomb calorimetry under controlled oxygen pressure.
  • Comparative Analysis : Cross-reference gas-phase thermochemistry data (e.g., from NIST) with computational results (DFT or ab initio calculations) .

Q. What role does this compound play in topochemical polymerization reactions?

  • Methodological Answer : The compound serves as a monomer in topochemical polymerization, where molecular alignment in the crystal lattice dictates reaction pathways. Researchers must:

  • Crystal Engineering : Co-crystallize the diene with templating agents (e.g., hydrogen-bond donors) to achieve optimal alignment.
  • In Situ Monitoring : Use Raman spectroscopy or synchrotron XRD to track real-time structural changes during polymerization .

Q. How can researchers optimize reaction conditions for the enantioselective synthesis of derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during Diels-Alder or Michael addition reactions.
  • Solvent Screening : Test chiral solvents (e.g., (-)-menthol derivatives) to enhance enantiomeric excess (ee).
  • Analytical Validation : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric ratios .

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